

# Physical and chemical properties of Diethyl 2-(1-nitroethyl)succinate

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## Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480

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## An In-depth Technical Guide to Diethyl 2-(1-nitroethyl)succinate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diethyl 2-(1-nitroethyl)succinate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, diethyl succinate, and established chemical principles to offer a thorough profile. This document includes tabulated physical and spectral data, a detailed, plausible experimental protocol for its synthesis via Michael addition, and visualizations of the synthetic pathway and potential logical relationships. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

### Chemical Identity and Physical Properties

**Diethyl 2-(1-nitroethyl)succinate** is a derivative of diethyl succinate, characterized by the presence of a 1-nitroethyl group at the alpha position. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identifiers for **Diethyl 2-(1-nitroethyl)succinate**

| Identifier        | Value   | Source  |
|-------------------|---|---|
| CAS Number        | 4753-29-1   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C10H17NO6   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 247.25 g/mol                                      | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| IUPAC Name        | Diethyl 2-(1-nitroethyl)butanedioate              |   |
| SMILES            | CCOC(=O)CC(C(=O)OCC)C(C)<br>)--INVALID-LINK--[O-] |   |

Table 2: Estimated and Measured Physical Properties

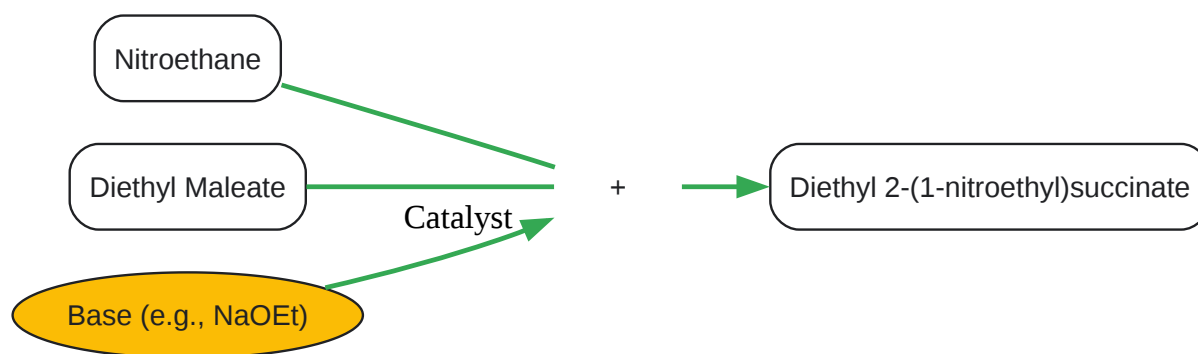
| Property             | Value                                 | Notes and Source  |
|----------------------|---------------------------------------|---|
| Physical State       | Liquid (Predicted)                    | Based on the physical state of diethyl succinate. <a href="#">[5]</a> |
| Boiling Point        | Not available                         |   |
| Melting Point        | Not available                         |   |
| Density              | Not available                         |   |
| Refractive Index     | Not available                         |   |
| Purity Specification | 95%                                   | As provided by a commercial supplier. <a href="#">[1]</a>             |
| Storage              | Store long-term in a cool, dry place. | <a href="#">[1]</a>   |

Note: Experimental data for the boiling point, melting point, density, and refractive index of **Diethyl 2-(1-nitroethyl)succinate** are not readily available in the literature. The data for the parent compound, diethyl succinate, are as follows: Boiling Point: 218 °C, Melting Point: -20 °C, Density: 1.047 g/mL, Refractive Index: 1.42.[\[5\]](#) These values can serve as a baseline for estimation.

## Synthesis

The most plausible synthetic route for **Diethyl 2-(1-nitroethyl)succinate** is the Michael addition of nitroethane to diethyl maleate. This reaction is a classic example of the conjugate addition of a nucleophile to an  $\alpha,\beta$ -unsaturated carbonyl compound.

## Reaction Scheme



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Caption: Synthesis of **Diethyl 2-(1-nitroethyl)succinate**.

## Experimental Protocol: Synthesis via Michael Addition

This protocol is a generalized procedure based on established methods for Michael additions of nitroalkanes.<sup>[6][7]</sup>

Materials:

- Diethyl maleate
- Nitroethane
- Sodium ethoxide (NaOEt) or another suitable base (e.g., DBU, triethylamine)
- Anhydrous ethanol
- Diethyl ether

- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl maleate in anhydrous ethanol.
- Add a catalytic amount of a suitable base, such as sodium ethoxide, to the solution.
- Slowly add nitroethane to the reaction mixture at room temperature. An exothermic reaction may be observed.
- After the addition is complete, stir the reaction mixture at room temperature for several hours or heat to reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **Diethyl 2-(1-nitroethyl)succinate**.

## Spectroscopic Data (Reference Data from Diethyl Succinate)

Disclaimer: The following spectral data are for the parent compound, diethyl succinate, and are provided as a reference for the expected spectral features of **Diethyl 2-(1-nitroethyl)succinate**. The presence of the 1-nitroethyl group will introduce additional signals and modify the existing ones in the actual spectra of the target compound.

Table 3: Reference <sup>1</sup>H NMR Data for Diethyl Succinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment                          | Source |
|------------------------|--------------|-------------|-------------------------------------|--------|
| 1.25                   | t            | 6H          | -CH <sub>3</sub>                    | [8]    |
| 2.62                   | s            | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> - | [8]    |
| 4.12                   | q            | 4H          | -O-CH <sub>2</sub> -                | [8]    |

Table 4: Reference <sup>13</sup>C NMR Data for Diethyl Succinate

| Chemical Shift (δ) ppm | Assignment                          | Source |
|------------------------|-------------------------------------|--------|
| 14.1                   | -CH <sub>3</sub>                    | [9]    |
| 29.1                   | -CH <sub>2</sub> -CH <sub>2</sub> - | [9]    |
| 60.5                   | -O-CH <sub>2</sub> -                | [9]    |
| 172.6                  | C=O                                 | [9]    |

Table 5: Reference IR Spectral Data for Diethyl Succinate

| Wavenumber (cm <sup>-1</sup> ) | Assignment           | Source |
|--------------------------------|----------------------|--------|
| 2983                           | C-H stretch (alkane) | [8]    |
| 1735                           | C=O stretch (ester)  | [8]    |
| 1157                           | C-O stretch (ester)  | [8]    |

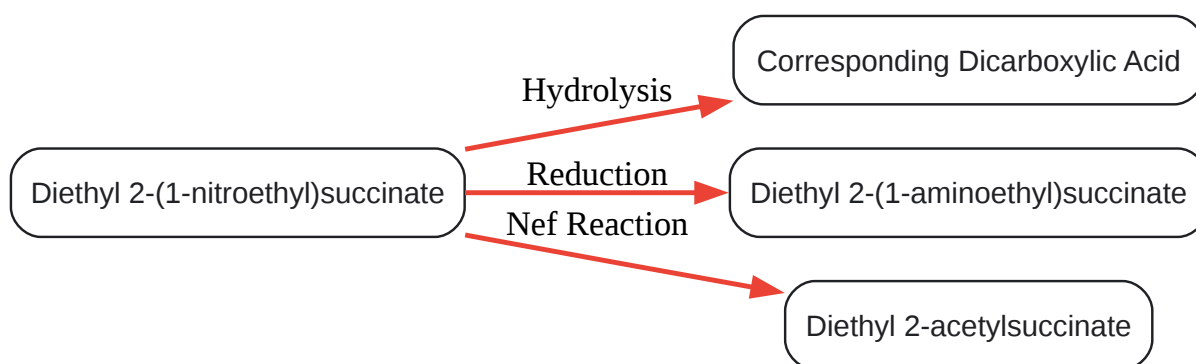
Table 6: Reference Mass Spectrometry Data for Diethyl Succinate

| m/z | Interpretation                   | Source |
|-----|----------------------------------|--------|
| 174 | [M] <sup>+</sup> (Molecular ion) | [8]    |
| 129 | [M - OEt] <sup>+</sup>           | [8]    |
| 101 | [M - COOEt] <sup>+</sup>         | [8]    |

## Chemical Reactivity

The chemical reactivity of **Diethyl 2-(1-nitroethyl)succinate** is dictated by its functional groups: two ester groups and a nitro group.

- **Hydrolysis:** The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) or metals in acidic media (e.g., Sn/HCl). This would yield Diethyl 2-(1-aminoethyl)succinate, a precursor to novel amino acids and lactams.
- **Nef Reaction:** The nitroalkane moiety can undergo the Nef reaction, converting the nitro group into a carbonyl group under basic conditions followed by acidification.



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Caption: Potential Reactivity of **Diethyl 2-(1-nitroethyl)succinate**.

## Potential Biological Activity

While there is no direct evidence for the biological activity of **Diethyl 2-(1-nitroethyl)succinate** in the current literature, its structural motifs suggest potential applications. Succinimide derivatives, which can be conceptually derived from succinates, are known to possess anticonvulsant properties.<sup>[10][11]</sup> The presence of the nitro group also opens possibilities for its use as a precursor in the synthesis of various biologically active molecules. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

## Conclusion

**Diethyl 2-(1-nitroethyl)succinate** is a compound with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential reactivity and biological relevance. The availability of more extensive experimental data in the future will be crucial for a more complete characterization of this molecule.

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